A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a detailed overview of the physical properties of the heterocyclic compound 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine. As a substituted pyrimidine, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery due to the wide range of biological activities associated with the pyrimidine scaffold.[1][2][3] Understanding its physical properties is a critical first step in the rational design and development of novel therapeutic agents. This guide synthesizes available data with established scientific principles to offer a thorough understanding of this compound's physicochemical profile.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
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IUPAC Name: 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
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CAS Number: 959241-43-1[4]
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Molecular Formula: C₇H₁₀ClN₃[4]
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Molecular Weight: 171.63 g/mol [4]
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SMILES: CCN(C)C1=NC=NC(=C1)Cl[4]
The structure, characterized by a pyrimidine ring substituted with a chlorine atom and a tertiary amine group, dictates its polarity, potential for intermolecular interactions, and overall physical state.
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Weight | 171.63 g/mol | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 29.02 Ų | ChemScene[4] |
| LogP (Octanol-Water Partition Coefficient) | 1.5861 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Rotatable Bonds | 2 | ChemScene[4] |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | ChemScene[4] |
In-Depth Analysis of Physicochemical Properties
This section delves into the significance of each physical property, blending theoretical principles with practical implications for laboratory work and drug development.
Melting and Boiling Point
Experimentally determined melting and boiling points for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine are not currently available in surveyed scientific literature. However, we can infer its likely physical state and volatility based on its structure. The presence of a polar pyrimidine ring and a chlorine atom suggests that the compound is likely a solid at room temperature due to dipole-dipole interactions and potential crystal lattice forces. Its relatively low molecular weight would suggest a moderate melting point. For comparison, the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine has a reported melting point of 133.5-135.5 °C.[5] The boiling point is expected to be significantly higher than that of non-polar compounds of similar molecular weight due to its polarity.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The predicted LogP value of 1.5861 suggests that 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine has a degree of lipophilicity, indicating it is likely to be soluble in a range of organic solvents.
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Expected Solubility: Based on its structure, the compound is anticipated to be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and chloroform, as well as alcohols such as methanol and ethanol.[6] The lone pairs on the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, facilitating dissolution in protic solvents.
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Aqueous Solubility: The presence of the chloro and alkyl groups will limit its solubility in water. However, the nitrogen atoms in the pyrimidine ring can be protonated in acidic conditions, forming a salt and thereby increasing aqueous solubility.
Spectroscopic Properties
While specific spectra for this compound are not provided in the search results, a foundational understanding of its expected spectroscopic characteristics is crucial for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the protons on the pyrimidine ring.
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¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the neighboring nitrogen and chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-Cl stretching, C-N stretching, and aromatic C=C and C=N stretching vibrations within the pyrimidine ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.63 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Experimental Protocols for Property Determination
For researchers seeking to experimentally verify the physical properties of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine or similar novel compounds, the following established methodologies are recommended.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Methodology:
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly and steadily.
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The temperature range over which the solid melts is recorded as the melting point.
Causality Behind Experimental Choices: A narrow melting point range is indicative of a high degree of purity. Impurities will typically broaden the melting range and depress the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A systematic approach is necessary to determine the solubility profile of the compound.
Methodology:
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To a known volume (e.g., 1 mL) of a selected solvent in a vial, add a small, pre-weighed amount of the compound.
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Stir or vortex the mixture at a constant temperature.
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Observe for complete dissolution.
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If the compound dissolves, add another pre-weighed amount and repeat until saturation is reached.
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Quantify the solubility by determining the mass of the compound dissolved in the volume of the solvent.
Causality Behind Experimental Choices: Assessing solubility in a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane) provides a comprehensive understanding of the compound's dissolution behavior, which is critical for selecting appropriate solvents for reactions, purification, and formulation.
Caption: Iterative Workflow for Solubility Assessment.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for structural elucidation and confirmation.
Methodology:
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NMR (¹H and ¹³C): Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the spectra on a high-resolution NMR spectrometer.
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IR: Analyze a small amount of the solid sample using an FT-IR spectrometer, often as a KBr pellet or using an ATR accessory.
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Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer using an appropriate ionization technique (e.g., ESI, GC-MS) to determine the mass-to-charge ratio.
Causality Behind Experimental Choices: Each spectroscopic technique provides unique and complementary information about the molecular structure. NMR reveals the connectivity of atoms, IR identifies functional groups, and mass spectrometry confirms the molecular weight and elemental composition.
Safety and Handling
Based on available safety information for similar compounds, 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine should be handled with care.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] May also cause respiratory irritation.[7][8]
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Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.
Conclusion
6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a robust framework for understanding its expected physicochemical characteristics based on its molecular structure and data from related compounds. The outlined experimental protocols offer a clear path for researchers to determine these properties empirically, thereby facilitating its use in drug discovery and development pipelines.
References
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Shi, D., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Available at: [Link]
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MDPI. (2021). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Available at: [Link]
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PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available at: [Link]
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Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
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ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
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PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Available at: [Link]
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